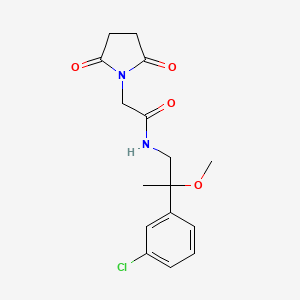
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as JNJ-28330835, is a compound developed by Janssen Research and Development. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2 PAMs).
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions Compounds similar to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" have been studied for their potential in photovoltaic applications and ligand-protein interactions. For example, benzothiazolinone acetamide analogs have demonstrated good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). Moreover, these compounds have shown significant non-linear optical (NLO) activity, which is crucial for various photonic applications. Additionally, molecular docking studies have explored their binding interactions with Cyclooxygenase 1 (COX1), indicating potential medicinal chemistry applications (Mary et al., 2020).
Potential Pesticides Derivatives with structural resemblances have been characterized for their potential as pesticides. New diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a compound with potential pesticidal properties, have been reported. These data include experimental and calculated peaks, values of d, relative peak intensities, and Miller indices, providing foundational information for further development and application of these compounds in agricultural sciences (Olszewska et al., 2009).
Corrosion Inhibitors Acetamide derivatives have been synthesized and evaluated for their efficiency as corrosion inhibitors. Studies have shown that long alkyl side chain acetamide derivatives can significantly prevent corrosion in steel structures, especially in acidic and oil mediums. This research provides insights into developing more effective corrosion inhibitors for industrial applications, emphasizing the compound's role in extending the lifespan of metal components and structures (Yıldırım & Cetin, 2008).
Antiviral and Antimicrobial Agents Research on compounds structurally related to "this compound" has included the exploration of their antiviral and antimicrobial properties. For instance, studies on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have revealed its potential as an antiviral agent, supported by vibrational spectroscopic analysis and molecular docking, suggesting its inhibitory activity against viruses. This research avenue is crucial for developing new therapeutic agents to combat viral infections (Mary et al., 2022).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(23-2,11-4-3-5-12(17)8-11)10-18-13(20)9-19-14(21)6-7-15(19)22/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZEEZMOBTLND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
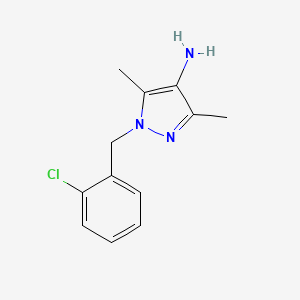
![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)
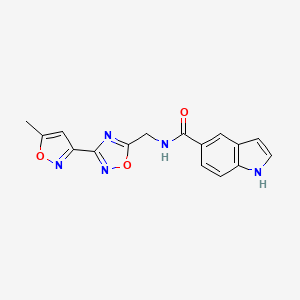
![2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide](/img/structure/B2362998.png)
![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)

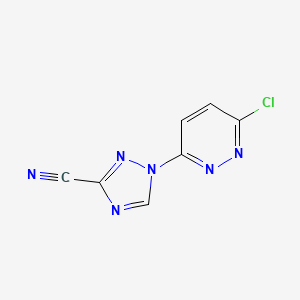
![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)
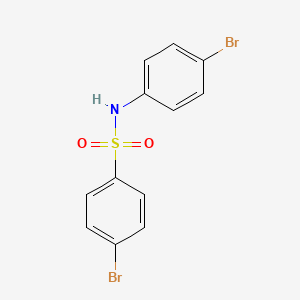
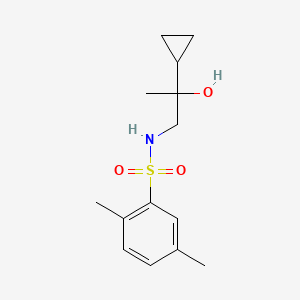


![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)